2-Bromo-4-(1-bromoethyl)-1-methylbenzene 2-Bromo-4-(1-bromoethyl)-1-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18115589
InChI: InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3
SMILES:
Molecular Formula: C9H10Br2
Molecular Weight: 277.98 g/mol

2-Bromo-4-(1-bromoethyl)-1-methylbenzene

CAS No.:

Cat. No.: VC18115589

Molecular Formula: C9H10Br2

Molecular Weight: 277.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(1-bromoethyl)-1-methylbenzene -

Specification

Molecular Formula C9H10Br2
Molecular Weight 277.98 g/mol
IUPAC Name 2-bromo-4-(1-bromoethyl)-1-methylbenzene
Standard InChI InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3
Standard InChI Key AQPXMAXXICECCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C)Br)Br

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula, C₉H₁₀Br₂, corresponds to a molecular weight of 277.98 g/mol. Its structure features a benzene ring with substituents at the 1-, 2-, and 4-positions: a methyl group at position 1, a bromine atom at position 2, and a 1-bromoethyl group at position 4 . Key identifiers include:

  • SMILES: CC1=C(C=C(C=C1)C(C)Br)Br

  • InChI: InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3

  • InChIKey: AQPXMAXXICECCZ-UHFFFAOYSA-N

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptorSource
Molecular Weight277.98 g/mol
Predicted CCS ([M+H]⁺)143.1 Ų
Exact Mass275.91437 (neutral)
Topological Polar Surface Area0 Ų

The predicted collision cross section (CCS) for its adducts, derived from ion mobility spectrometry, provides insights into its gas-phase behavior (Table 1) .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves bromination of ethyltoluene (4-ethyl-1-methylbenzene) using bromine (Br₂) in the presence of FeCl₃ or AlBr₃ as catalysts. The reaction proceeds under controlled conditions:

  • Temperature: 0–5°C to minimize polybromination byproducts.

  • Stoichiometry: A 1:1.2 molar ratio of ethyltoluene to Br₂ ensures monobromination at the ethyl group.

Mechanism:

  • Electrophilic Aromatic Substitution: Bromination of the benzene ring occurs at the para position relative to the methyl group.

  • Radical Bromination: The ethyl group undergoes bromination at the β-position via a radical mechanism, forming the 1-bromoethyl substituent.

Table 2: Optimal Synthesis Conditions

ParameterValue
CatalystFeCl₃ (5 mol%)
SolventDichloromethane
Reaction Time4–6 hours
Yield68–72%

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the methyl group (δ 2.3 ppm) and ethyl-bromine protons (δ 1.8–2.1 ppm).

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) at m/z 275.91 confirms the molecular weight .

  • Infrared (IR) Spectroscopy: C-Br stretches appear at 550–650 cm⁻¹.

Chemical Properties and Reactivity

Reactivity Profile

The compound’s two bromine atoms enable diverse transformations:

  • Nucleophilic Substitution: Bromine at the ethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH), yielding alcohols or amines.

  • Elimination Reactions: Treatment with strong bases (e.g., KOtBu) produces alkenes via dehydrohalogenation.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids facilitate biaryl synthesis.

Table 3: Predicted Collision Cross Sections for Adducts

Adductm/zCCS (Ų)
[M+H]⁺276.922143.1
[M+Na]⁺298.904139.0
[M+NH₄]⁺293.949145.8

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its debromination yields ethyltoluene derivatives used in ibuprofen synthesis.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for polyethylene terephthalate (PET), enhancing thermal stability.

Agrochemicals

Functionalization of the bromine atoms produces herbicides such as 2,4-dibromo-1-methylbenzene derivatives, which inhibit plant auxin transport.

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